molecular formula C17H19N3O2S B13365418 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide

Cat. No.: B13365418
M. Wt: 329.4 g/mol
InChI Key: BHZGTWVBXGEKHP-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nicotinamide backbone with a methylthio group and a morpholinophenyl group, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the methylthio and morpholinophenyl groups. One common method involves the use of thionyl chloride to activate the nicotinic acid, followed by the introduction of the methylthio group using methylthiol. The morpholinophenyl group can be introduced through a nucleophilic substitution reaction with morpholine and a suitable phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
  • 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone

Uniqueness

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(4-morpholin-4-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-23-17-15(3-2-8-18-17)16(21)19-13-4-6-14(7-5-13)20-9-11-22-12-10-20/h2-8H,9-12H2,1H3,(H,19,21)

InChI Key

BHZGTWVBXGEKHP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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